Lipophilicity (XLogP3) Comparison
Lipophilicity is a primary driver of membrane permeability, metabolic clearance, and off‑target promiscuity. The target compound’s branched 4‑[(1,1,1‑trifluoropropan‑2‑yl)oxy] substituent imparts a computed XLogP3 of 2.0, positioning it in a favorable window for oral drug‑like space relative to comparators. By contrast, 4‑chloro‑2‑methylpyrazolo[1,5‑a]pyrazine has an XLogP3 of 1.5, and 2‑methylpyrazolo[1,5‑a]pyrazin‑4(5H)‑one has an XLogP3 of 0.2 [1]. The +0.5 log unit increase over the chloro analog and +1.8 log unit increase over the oxo tautomer represent meaningful increments that would alter tissue distribution and protein‑binding profiles in a screening cascade [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine: XLogP3 = 1.5; 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 4‑chloro; ΔXLogP3 = +1.8 vs. 4‑oxo |
| Conditions | XLogP3 algorithm implemented in PubChem; structures neutral form; calculated from SMILES Cc1cc2c(OC(C)C(F)(F)F)nccn2n1 and comparator SMILES. |
Why This Matters
A 0.5–1.8 log unit difference in lipophilicity is sufficient to shift a compound between low‑permeability and high‑permeability categories, directly influencing whether a building block is suitable for CNS or systemic drug discovery programs.
- [1] XLogP3 values calculated via PubChem/PUG‑REST using compound SMILES; comparator data from PubChem Compound entries for 4‑chloro‑2‑methylpyrazolo[1,5‑a]pyrazine (CID 55264761) and 2‑methylpyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CID 53402811). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010; 5(3): 235–248. (Class‑level evidence on the impact of logP increments on ADME properties.) View Source
